5-Amino-3,6-dimethylpyridine-2-carboxylic acid hydrochloride
Description
5-Amino-3,6-dimethylpyridine-2-carboxylic acid hydrochloride is a pyridine derivative characterized by a six-membered aromatic ring substituted with an amino group at position 5, methyl groups at positions 3 and 6, and a carboxylic acid group at position 2. The hydrochloride salt enhances its stability and aqueous solubility, making it suitable for pharmaceutical and synthetic applications. Pyridine derivatives like this are often explored as intermediates in drug synthesis or ligands in coordination chemistry due to their versatile functionalization .
Properties
IUPAC Name |
5-amino-3,6-dimethylpyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-4-3-6(9)5(2)10-7(4)8(11)12;/h3H,9H2,1-2H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOQJEDMGZKODM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C(=O)O)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3,6-dimethylpyridine-2-carboxylic acid hydrochloride typically involves the reaction of 3,6-dimethylpyridine-2-carboxylic acid with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined and subjected to optimized reaction conditions. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3,6-dimethylpyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyridine derivatives.
Scientific Research Applications
5-Amino-3,6-dimethylpyridine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 5-Amino-3,6-dimethylpyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and the carboxylic acid moiety play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use.
Comparison with Similar Compounds
Key Insights :
- Substituent Effects: Amino groups enhance hydrogen bonding and solubility, whereas chloro groups increase lipophilicity, influencing bioavailability and target binding .
- Salt Forms : Hydrochloride salts (e.g., target compound vs. 2-(4-chloropyridin-2-yl)acetic acid HCl) improve stability and dissolution in polar solvents compared to free bases .
Functional Analogues: Sialic Acids (Neu5Ac)
While structurally distinct from pyridine derivatives, 5-amino-3,5-dideoxy-d-glycero-d-galacto-non-2-ulosonic acid (Neu5Ac), a sialic acid, shares the "5-amino" motif. Key contrasts include:
- Structure : Neu5Ac is a nine-carbon sugar with a glycerol side chain, unlike the aromatic pyridine core .
- Biological Role : Neu5Ac is critical in neural cell membranes (20× higher concentration than other membranes) and ganglioside biosynthesis, whereas pyridine carboxylic acids are typically synthetic intermediates .
- Reactivity : Neu5Ac participates in glycosylation and cellular recognition, while pyridine derivatives undergo electrophilic substitution or coordination reactions .
Pyrrole and Other Heterocyclic Analogues
Compounds like 5-amino-3,4-dihydro-2H-pyrrole-2-carbonitrile () differ in ring structure (pyrrole vs. pyridine) and substituents. The pyrrole’s lack of aromatic nitrogen reduces basicity, limiting its use in acid-base catalysis compared to pyridine derivatives .
Biological Activity
5-Amino-3,6-dimethylpyridine-2-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities and interactions with various biomolecules. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound features an amino group and a carboxylic acid moiety, which are critical for its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 190.64 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can act as a nucleophile in various biochemical reactions, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions may influence cellular pathways, leading to various biological effects.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may have cytotoxic effects against cancer cell lines. For instance, it has been evaluated for its potential to inhibit the growth of A549 lung adenocarcinoma cells. In vitro assays demonstrated that certain derivatives of pyridine compounds can significantly reduce cell viability, indicating potential anticancer properties .
- Antimicrobial Properties : The compound has been investigated for its antimicrobial activity against multidrug-resistant pathogens. Research indicates that similar pyridine derivatives exhibit promising activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess antimicrobial properties .
- Enzymatic Interactions : The compound's structure allows it to interact with various enzymes involved in metabolic pathways. Its role as a substrate or inhibitor in enzymatic reactions could be significant in drug development and therapeutic applications .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with related compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 5-Amino-2-methylpyridine | Lacks methyl at 6-position | Lower reactivity |
| 3,6-Dimethylpyridine-2-carboxylic acid | Lacks amino group | Reduced biological activity |
The presence of both the amino group and carboxylic acid moiety in this compound enhances its reactivity and potential biological applications compared to its analogs.
Case Studies
Several studies have highlighted the biological activities of pyridine derivatives similar to this compound:
- Study on Anticancer Activity : In a study assessing various pyridine derivatives against A549 cells, compounds with free amino groups exhibited significant cytotoxicity while maintaining lower toxicity towards non-cancerous cells .
- Antimicrobial Screening : A recent investigation into the antimicrobial properties of pyridine derivatives demonstrated that certain compounds showed effective inhibition against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
